N~1~-(2-ethyl-6-methylphenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
The compound “N~1~-(2-ethyl-6-methylphenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide” is a complex organic molecule. It contains several functional groups including an amide group (-CONH2), a sulfonyl group (-SO2-), and several aromatic rings (phenyl groups). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of applications, such as in the synthesis of pharmaceuticals or other organic materials .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves several interconnected aromatic rings (the phenyl groups) with various substituents. The exact structure would depend on the positions of these substituents on the aromatic rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, the presence of the polar amide group could impact its solubility in different solvents, and the aromatic rings could contribute to its UV/Vis absorption properties .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3S/c1-5-23-11-7-9-21(4)26(23)27-25(29)18-28(17-22-10-6-8-20(3)16-22)32(30,31)24-14-12-19(2)13-15-24/h6-16H,5,17-18H2,1-4H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPNMACOVFERBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN(CC2=CC=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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